molecular formula C19H21FN6O4S B2522659 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide CAS No. 1171658-64-2

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Numéro de catalogue B2522659
Numéro CAS: 1171658-64-2
Poids moléculaire: 448.47
Clé InChI: UVCIISYBUSWVBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide" is a complex molecule that appears to be related to several classes of compounds with significant biological activities. The structure suggests the presence of a 1,3,4-oxadiazole ring, a pyrazole moiety, and a piperidine ring, which are common in various pharmacologically active compounds. The fluorophenylsulfonyl group is indicative of potential interactions with biological targets, possibly through enzyme inhibition or receptor modulation .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic building blocks. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with N-mono-substituted hydrazines . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the target compounds . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structure of a designer drug with a highly substituted pyrazole skeleton was determined using NMR spectroscopy and MS, with the aid of predicted 13C NMR shifts . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would be essential for the analysis of the compound .

Chemical Reactions Analysis

Compounds containing the 1,3,4-oxadiazole ring are known to exhibit a range of biological activities and can undergo various chemical reactions. The oxadiazole ring can interact with biological targets, and its derivatives have been shown to possess antiproliferative properties, acting as tubulin inhibitors . The presence of the piperidine and pyrazole rings in the compound suggests potential for diverse chemical reactivity and biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compound. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, which is important for understanding the compound's interactions at the molecular level . The physical properties such as solubility, melting point, and stability would be important for the development of the compound as a potential therapeutic agent.

Applications De Recherche Scientifique

Molecular interaction of antagonists with receptors

A study on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated its binding interaction with the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, four distinct conformations were identified, influencing the energetic stability and interaction with the receptor. The study developed unified pharmacophore models for CB1 receptor ligands, incorporating this antagonist into the model. Comparative molecular field analysis (CoMFA) constructed three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting that the antagonist's binding interaction is dominated by specific structural moieties, similar to cannabinoid agonists. This study provides insights into how structural analogs, including N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, might interact with biological receptors (Shim et al., 2002).

Synthesis and Biological Activity

Synthesis and evaluation of 1,3,4-oxadiazole derivatives

Another study focused on the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their biological activities, including enzyme inhibition. The synthesis involved converting various organic acids into corresponding esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine. This research highlights the potential of 1,3,4-oxadiazole derivatives in biological applications, suggesting a potential research direction for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide in similar biological settings (Khalid et al., 2016).

Structure-Activity Relationships

Pyrazole derivatives as cannabinoid receptor antagonists

Research on pyrazole derivatives, including the study of structure-activity relationships, has shown that specific structural features are critical for antagonistic activity against cannabinoid receptors. Key structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring. This work provides a foundational understanding of how structural modifications can influence biological activity, which is relevant for the design and optimization of compounds like N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide (Lan et al., 1999).

Anticancer Properties

Novel carboxamides and sulfonamides with anticancer activity

A study on a series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs revealed promising anticancer activity against specific cell lines. This research indicates the potential therapeutic applications of structurally complex molecules in cancer treatment and may inform further investigations into the anticancer properties of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide (Ajeesh Kumar et al., 2016).

Propriétés

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCIISYBUSWVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.